2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is of particular interest due to its unique structure, which combines a pyrazole ring with a phenol group, potentially offering a range of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylpyrazole: A simpler pyrazole derivative with similar structural features.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a different substituent pattern.
4-Methylpyrazole: A related compound with a methyl group at the 4-position of the pyrazole ring.
Uniqueness
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to the presence of both a pyrazole ring and a phenol group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-9-12(10(2)15-16)14-8-11-6-4-5-7-13(11)17;/h4-7,9,14,17H,3,8H2,1-2H3;1H |
InChI Key |
FEUKAPNTTPMSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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